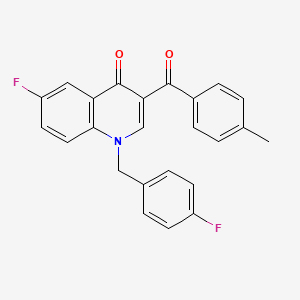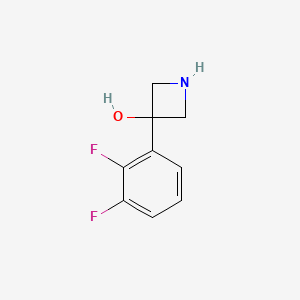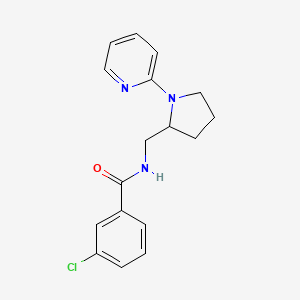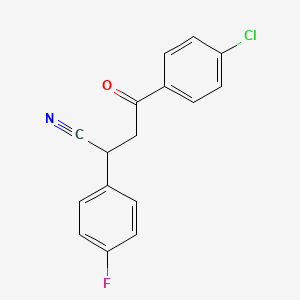
5-Bromo-3-chloro-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-2-methoxyaniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of 5-Bromo-3-chloro-2-methoxyaniline. The related compounds include various brominated and methoxylated aromatic and heterocyclic molecules, which are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of related compounds involves several steps, including regioselective bromination, methoxylation, and nucleophilic substitution reactions. For instance, an efficient synthesis route for a pyridine derivative involves the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, followed by bromination and hydrolysis to yield the final product . Similarly, brominated trihalomethylenones are used as precursors in the synthesis of various pyrazoles through cyclocondensation and substitution reactions . These methods could potentially be adapted for the synthesis of 5-Bromo-3-chloro-2-methoxyaniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-chloro-2-methoxyaniline would consist of a benzene ring substituted with bromo, chloro, and methoxy groups. The presence of these substituents would influence the electronic properties of the molecule, such as electron density and reactivity. The papers discuss the synthesis of compounds with similar substitution patterns, which suggests that the electronic effects of the substituents are considered during the synthesis to achieve regioselectivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic aromatic substitution, where a nucleophile replaces a leaving group such as a halogen atom. The reactivity of the halogen substituents is crucial for these reactions. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles leads to the formation of cyclopropane derivatives . The bromo and methoxy groups in 5-Bromo-3-chloro-2-methoxyaniline would similarly be expected to participate in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-Bromo-3-chloro-2-methoxyaniline are not directly reported in the papers, the properties of related brominated and methoxylated compounds can provide some insights. These properties include solubility, melting points, and reactivity, which are influenced by the presence of electron-withdrawing and electron-donating groups. For example, the synthesis of 5-methoxyindole derivatives with bromine in the 6-position indicates that the methoxy group can affect the reactivity of the bromine atom during decarboxylation and further reactions . The properties of 5-Bromo-3-chloro-2-methoxyaniline would likely be similar, with the bromo and chloro groups increasing its reactivity compared to an unsubstituted aniline.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Therapeutic Compounds
5-Bromo-3-chloro-2-methoxyaniline is utilized in the synthesis of various therapeutic compounds. For instance, it is a key intermediate in the manufacturing of SGLT2 inhibitors, which are promising in diabetes therapy. The compound is derived from dimethyl terephthalate and is prepared through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization (Zhang et al., 2022).
2. Corrosion Inhibition
This compound has been investigated for its use as a corrosion inhibitor. In a study, a derivative of 5-Bromo-3-chloro-2-methoxyaniline was synthesized and used as a corrosion inhibitor for zinc metal in hydrochloric acid solution. The study found that the compound was an effective inhibitor and its efficiency increased with concentration (Assad et al., 2015).
3. Palladium-Catalyzed Amination
The compound is involved in palladium-catalyzed amination processes. These processes are significant in the synthesis of a variety of organic compounds, showcasing the versatility of 5-Bromo-3-chloro-2-methoxyaniline in chemical reactions (Wolfe & Buchwald, 2003).
4. Synthesis of Antiviral Compounds
It has been used in the synthesis of pyrimidine derivatives showing antiviral activity. These compounds have been found to inhibit retrovirus replication in cell culture, demonstrating potential in antiviral therapy (Hocková et al., 2003).
5. Pharmaceutical Synthesis
Another important application is in the synthesis of pharmaceuticals like Dapagliflozin, an antidiabetic drug. The synthesis process involves several chemical transformations in which 5-Bromo-3-chloro-2-methoxyaniline serves as a critical intermediary (Yafei, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMNJPAMVKSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-methoxyaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521260.png)
![Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2521261.png)

![Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2521268.png)
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)
![N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2521271.png)
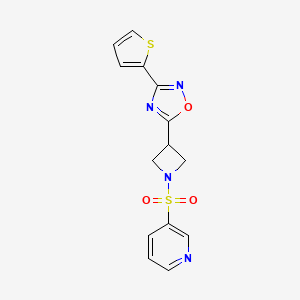
![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)
![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)
